molecular formula C20H24FN3O2 B2783367 N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952961-60-3

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

货号 B2783367
CAS 编号: 952961-60-3
分子量: 357.429
InChI 键: XUUUKLRJJNWZTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as JNJ-5207852, is a potent and selective antagonist of the cannabinoid CB1 receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, type 2 diabetes, and other metabolic disorders.

作用机制

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is primarily located in the brain and is involved in the regulation of appetite, food intake, and energy balance. By blocking the CB1 receptor, this compound reduces food intake and body weight, and improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to decrease hepatic lipid accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.

实验室实验的优点和局限性

One advantage of using N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide in lab experiments is its potency and selectivity as a CB1 receptor antagonist. This allows for precise targeting of the CB1 receptor and minimizes off-target effects. One limitation is that the compound may have different effects in different animal models, and its efficacy and safety in humans is still being evaluated.

未来方向

For research on N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide include further studies on its efficacy and safety in humans, as well as investigations into its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, research may focus on the development of more potent and selective CB1 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects.

合成方法

The synthesis of N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves several steps. The starting material is 4-fluorobenzaldehyde, which is reacted with ethyl cyanoacetate to form 4-fluoro-3-(1-oxoethyl)benzoic acid. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-3-(hydrazinocarbonyl)benzoic acid, which is then reacted with cyclohexanone to form the key intermediate, 4-(3-cyclohexyl-3-oxopropyl)-4-fluoro-3-(hydrazinocarbonyl)benzoic acid. This intermediate is then reacted with butyric anhydride to form this compound.

科学研究应用

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

属性

IUPAC Name

N-cyclohexyl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-16-10-8-15(9-11-16)18-12-13-20(26)24(23-18)14-4-7-19(25)22-17-5-2-1-3-6-17/h8-13,17H,1-7,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUUKLRJJNWZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。